

A Comprehensive Technical Guide to 2-Iodobiphenyl: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Iodobiphenyl**

Cat. No.: **B1664525**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobiphenyl, a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structural features, characterized by an iodine atom positioned on one of the phenyl rings of a biphenyl scaffold, render it a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of **2-Iodobiphenyl**, encompassing its chemical identity, physicochemical properties, synthesis protocols, and key applications in cross-coupling reactions, with a focus on providing practical information for laboratory and developmental use.

Chemical Identity and Nomenclature

The nomenclature and key identifiers for **2-Iodobiphenyl** are summarized below.

Identifier	Value
IUPAC Name	1-iodo-2-phenylbenzene[1]
Synonyms	2-iodo-1,1'-biphenyl, o-Iodobiphenyl, 2-Phenyliodobenzene, ortho-phenyliodobenzene[1]
CAS Number	2113-51-1[1][2][3]
Molecular Formula	C ₁₂ H ₉ I[1][2]
Molecular Weight	280.10 g/mol [2]
InChI Key	QFUYDAGNUJWBSM-UHFFFAOYSA-N[1]

Physicochemical Properties

A compilation of the physical and chemical properties of **2-Iodobiphenyl** is presented in the following table for easy reference. This data is crucial for handling, storage, and reaction setup.

Property	Value	Source
Appearance	Clear colorless to yellow liquid or white to off-white solid	[1][2]
Melting Point	55-57 °C	[2]
Boiling Point	300 °C (lit.)	[2]
Density	1.59 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ²⁰ /D)	1.662 (lit.)	[2]
Solubility	Insoluble in water; Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethanol.	[1][2]
Stability	Light sensitive. Store in a cool, dry, and dark place.	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Iodobiphenyl** and its application in common cross-coupling reactions are provided below.

Synthesis of 2-Iodobiphenyl from 2-Aminobiphenyl

This protocol describes a common method for the synthesis of **2-Iodobiphenyl** via a Sandmeyer-type reaction starting from 2-aminobiphenyl.

Materials:

- 2-Aminobiphenyl
- 4M Hydrochloric acid
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- 1M Sodium thiosulfate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Tetrahydrofuran (THF)
- Water

Procedure:

- Dissolve 2-aminobiphenyl in tetrahydrofuran (THF) and add 4M hydrochloric acid. Stir the mixture for 20 minutes.

- Cool the solution in an ice-water bath and slowly add an aqueous solution of sodium nitrite. Maintain the temperature and stir for 30 minutes.
- To the cooled solution, add an aqueous solution of potassium iodide dropwise.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for one hour.
- Quench the reaction by adding 1M sodium thiosulfate solution until the color of the solution no longer changes.
- Perform a liquid-liquid extraction using ethyl acetate.
- Combine the organic layers and wash with water and then with a saturated brine solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain **2-Iodobiphenyl** as a colorless liquid.

Application in Suzuki-Miyaura Cross-Coupling

2-Iodobiphenyl is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form substituted biphenyl compounds.

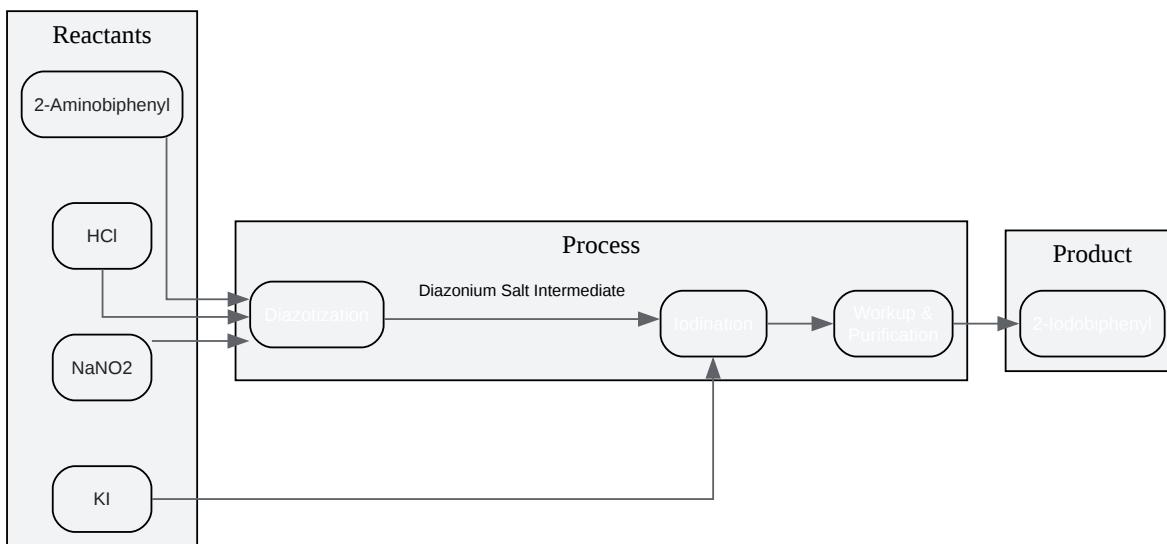
General Procedure:

- In a reaction vessel, combine **2-Iodobiphenyl** (1 equivalent), a boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.

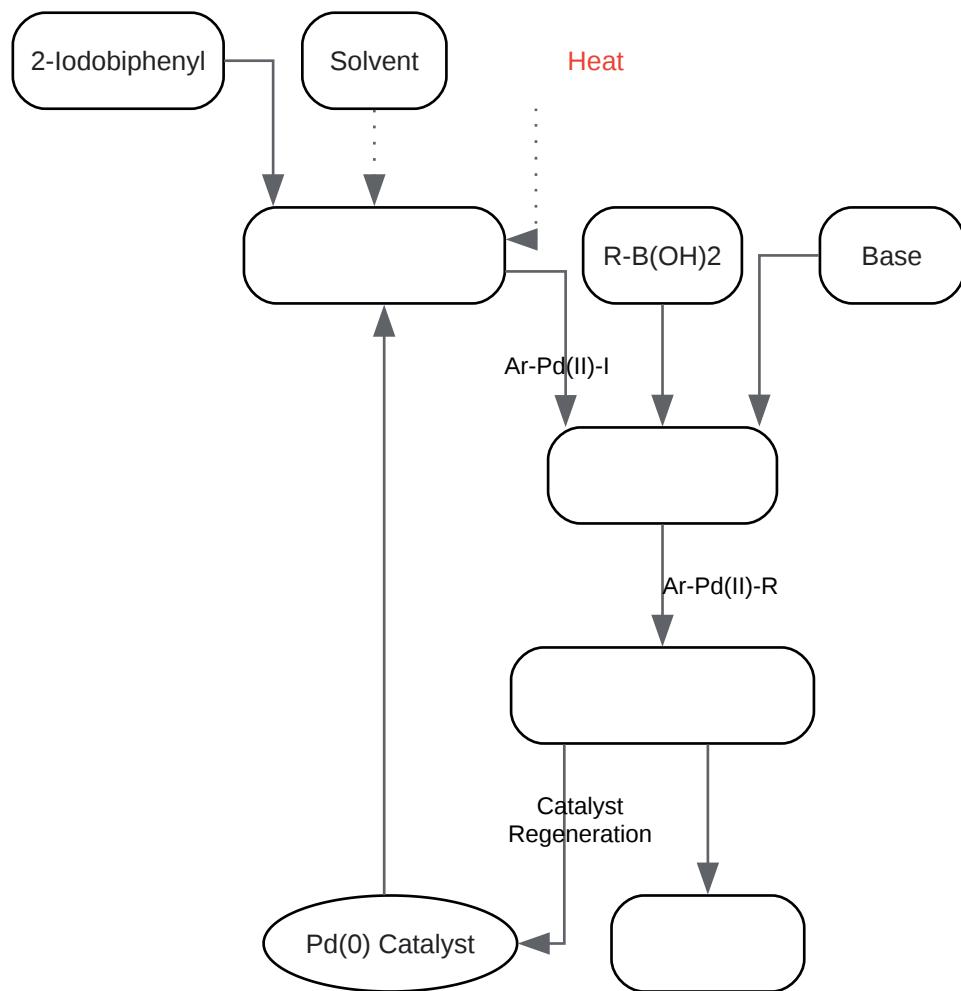
Key Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of **2-Iodobiphenyl** and its participation in Suzuki-Miyaura and Ullmann coupling reactions.



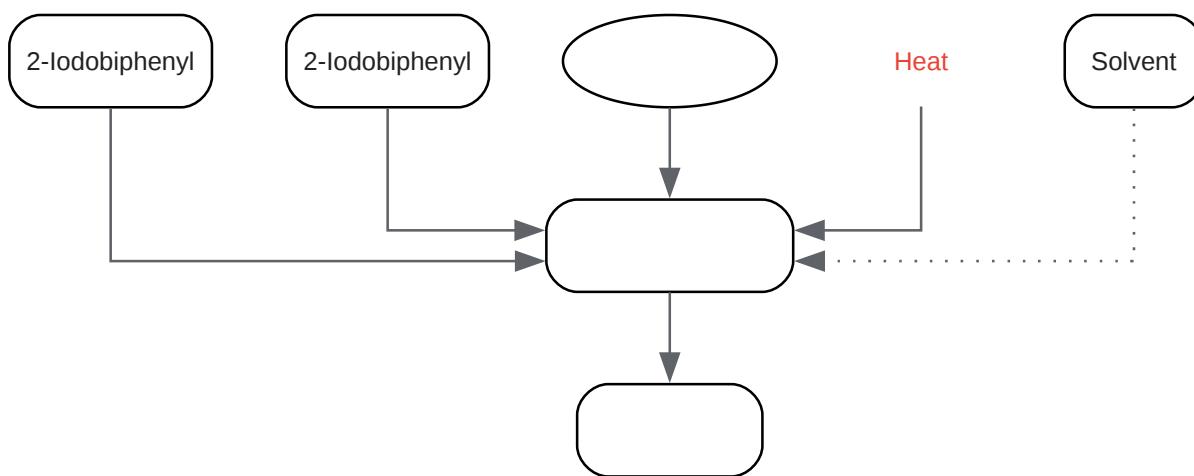
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Caption: Workflow for the synthesis of 2-Iodobiphenyl.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling with **2-Iodobiphenyl**.



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Caption: Schematic of the Ullmann coupling of **2-Iodobiphenyl**.

Conclusion

2-Iodobiphenyl is a versatile and indispensable building block in modern organic synthesis. Its well-defined physicochemical properties and reactivity make it a reliable precursor for the synthesis of a wide array of complex organic molecules, particularly through palladium- and copper-catalyzed cross-coupling reactions. The experimental protocols and reaction workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize **2-Iodobiphenyl** in their synthetic endeavors. Careful adherence to the outlined procedures and safety precautions will facilitate successful and reproducible outcomes in the laboratory.

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References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- 3. 2-Iodobiphenyl synthesis - chemicalbook [chemicalbook.com]
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